molecular formula C13H22N2O4 B2639224 2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate CAS No. 1823810-70-3

2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate

Cat. No.: B2639224
CAS No.: 1823810-70-3
M. Wt: 270.329
InChI Key: BQZFSYIHWFYSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[33]heptane-2,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure

Scientific Research Applications

2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group using tert-butoxycarbonyl (BOC) protection, followed by cyclization reactions to form the spirocyclic structure. The reaction conditions often include the use of organic solvents such as chloroform and reagents like triethylamine and mesyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[33]heptane-2,6-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and methyl groups

Properties

IUPAC Name

2-O-tert-butyl 6-O-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-11(2,3)19-10(17)15-7-12(8-15)5-13(14,6-12)9(16)18-4/h5-8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZFSYIHWFYSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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